2,4,6-Trinitrophenyl-lysine
Overview
Description
2,4,6-Trinitrophenyl-lysine is a compound that consists of a lysine molecule conjugated to a 2,4,6-trinitrophenyl group. The molecular formula of this compound is C12H15N5O8, and it has a molecular weight of 357.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenyl-lysine typically involves the reaction of lysine with 2,4,6-trinitrophenol (picric acid). The reaction is carried out under controlled conditions to ensure the selective conjugation of the trinitrophenyl group to the lysine molecule. The reaction conditions often include the use of a suitable solvent, such as water or an organic solvent, and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenyl-lysine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the trinitrophenyl moiety can undergo oxidation reactions under specific conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2,4,6-Trinitrophenyl-lysine has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of amino acids and proteins.
Biology: Employed in immunological studies as a hapten to study immune responses.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and detection systems for environmental monitoring
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenyl-lysine involves its interaction with specific molecular targets. In immunological studies, the trinitrophenyl group acts as a hapten, binding to antibodies and eliciting an immune response. The lysine moiety facilitates the conjugation of the trinitrophenyl group to proteins and other biomolecules, enhancing its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): A precursor to 2,4,6-Trinitrophenyl-lysine, used in explosives and as a reagent in chemical analysis.
2,4,6-Trinitroaniline: Known for its applications in the synthesis of dyes and as an intermediate in organic synthesis.
2,4,6-Trinitrophenylhydrazine: Used in the detection of carbonyl compounds in analytical chemistry
Uniqueness
This compound is unique due to its conjugation of the trinitrophenyl group to lysine, which enhances its specificity and utility in biological and immunological studies. This conjugation allows for targeted interactions with proteins and antibodies, making it a valuable tool in research and diagnostic applications .
Properties
IUPAC Name |
(2S)-6-amino-2-(2,4,6-trinitroanilino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O8/c13-4-2-1-3-8(12(18)19)14-11-9(16(22)23)5-7(15(20)21)6-10(11)17(24)25/h5-6,8,14H,1-4,13H2,(H,18,19)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQKQZUNPAWBNG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCCCN)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164715 | |
Record name | 2,4,6-Trinitrophenyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15113-66-3 | |
Record name | 2,4,6-Trinitrophenyl-lysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015113663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trinitrophenyl-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.